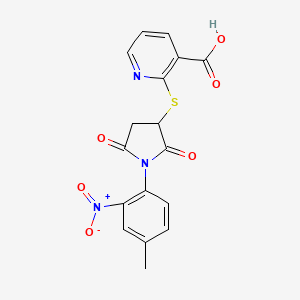
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a nitrophenyl group, a dioxopyrrolidinyl group, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a methyl-substituted phenyl compound to introduce the nitro group. This is followed by the formation of the dioxopyrrolidinyl ring through a cyclization reaction. The final step involves the thiolation of the nicotinic acid moiety to attach it to the dioxopyrrolidinyl ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide and dimethylformamide are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups .
Scientific Research Applications
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as antimicrobial or anticancer agents.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group may play a role in binding to these targets, while the dioxopyrrolidinyl and nicotinic acid moieties could influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenyl derivatives: These compounds share the nitrophenyl group and may have similar reactivity and applications.
Dioxopyrrolidinyl derivatives: These compounds feature the dioxopyrrolidinyl ring and may have similar biological activities.
Nicotinic acid derivatives: These compounds contain the nicotinic acid moiety and may have similar therapeutic potential.
Uniqueness
2-((1-(4-Methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer specific properties and activities that are not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
2-[1-(4-methyl-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-9-4-5-11(12(7-9)20(25)26)19-14(21)8-13(16(19)22)27-15-10(17(23)24)3-2-6-18-15/h2-7,13H,8H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDWLQHWBWZYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
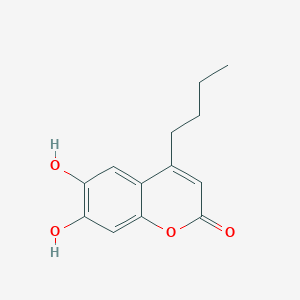
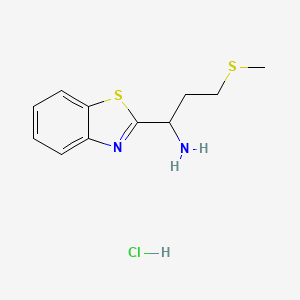

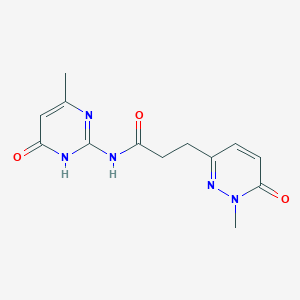
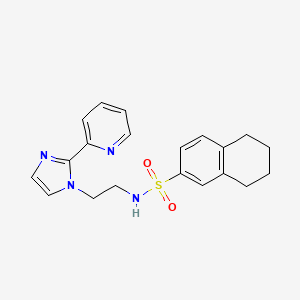
![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
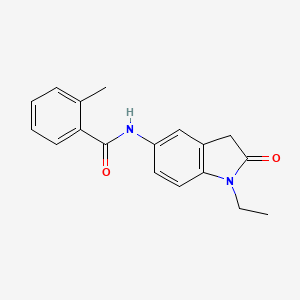
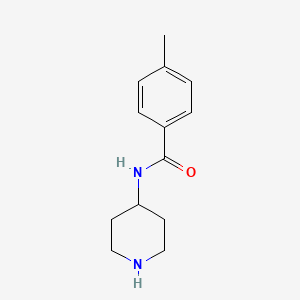
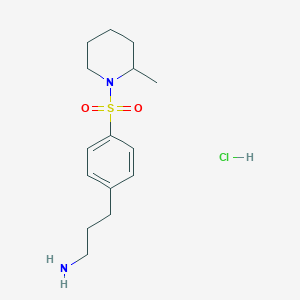
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
